molecular formula C12H15N3O7 B3188874 Isoniazid Glucuronate CAS No. 25019-85-6

Isoniazid Glucuronate

Cat. No.: B3188874
CAS No.: 25019-85-6
M. Wt: 313.26 g/mol
InChI Key: WREFPPXAWHSISP-PBJGZRIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoniazid glucuronate is a derivative of isoniazid, a well-known antibacterial agent primarily used in the treatment of tuberculosis. This compound is formed by the conjugation of isoniazid with glucuronic acid, which enhances its solubility and reduces its toxicity. This compound is particularly significant in the medical field due to its improved pharmacokinetic properties compared to isoniazid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoniazid glucuronate involves the reaction of isoniazid with glucuronic acid. The process typically requires an acidic or enzymatic catalyst to facilitate the conjugation. The reaction is carried out in an aqueous medium at a controlled temperature to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are meticulously controlled to maintain consistency in product quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Isoniazid glucuronate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acidic or basic catalyst, this compound can hydrolyze back to isoniazid and glucuronic acid.

    Oxidation: The compound can be oxidized to form different metabolites, which are often studied for their pharmacological properties.

    Substitution: this compound can participate in substitution reactions where the glucuronic acid moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic catalysts.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles under controlled pH and temperature conditions.

Major Products Formed:

Scientific Research Applications

Isoniazid glucuronate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoniazid glucuronate involves its conversion back to isoniazid in the body. Isoniazid is a prodrug that is activated by bacterial catalase-peroxidase enzyme. Once activated, it inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall. This leads to the bactericidal effect against Mycobacterium tuberculosis. The glucuronate moiety enhances the solubility and bioavailability of isoniazid, making it more effective in reaching its target sites .

Comparison with Similar Compounds

    Isoniazid: The parent compound, widely used in the treatment of tuberculosis.

    Isonicotinic acid hydrazide: Another derivative of isoniazid with similar antibacterial properties.

    Isoniazid phosphate: A phosphate derivative with improved solubility.

Uniqueness of Isoniazid Glucuronate: this compound stands out due to its enhanced solubility and reduced toxicity compared to isoniazid. The glucuronate moiety not only improves its pharmacokinetic profile but also makes it a promising candidate for further drug development and research .

Properties

CAS No.

25019-85-6

Molecular Formula

C12H15N3O7

Molecular Weight

313.26 g/mol

IUPAC Name

(2S,3S,4R,5S,6E)-2,3,4,5-tetrahydroxy-6-(pyridine-4-carbonylhydrazinylidene)hexanoic acid

InChI

InChI=1S/C12H15N3O7/c16-7(8(17)9(18)10(19)12(21)22)5-14-15-11(20)6-1-3-13-4-2-6/h1-5,7-10,16-19H,(H,15,20)(H,21,22)/b14-5+/t7-,8+,9-,10-/m0/s1

InChI Key

WREFPPXAWHSISP-PBJGZRIOSA-N

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O

SMILES

C1=CN=CC=C1C(=O)NN=CC(C(C(C(C(=O)O)O)O)O)O

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC(C(C(C(C(=O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.